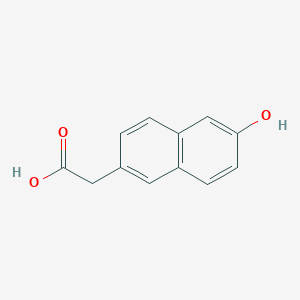

6-Hydroxy-2-naphthaleneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-hydroxynaphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNECZMXVHIGGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388495 | |

| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-46-0 | |

| Record name | 6-Hydroxy-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Hydroxy-2-naphthaleneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for 6-Hydroxy-2-naphthaleneacetic acid. This compound is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. The synthesis involves a multi-step process commencing from readily available precursors, offering a reproducible route for laboratory and potential scale-up production. This document details the experimental protocols, presents quantitative data for each key step, and includes visualizations to clarify the reaction workflows and pathways.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-methoxynaphthalene. The pathway involves:

-

Friedel-Crafts Acylation: Introduction of an acetyl group to the 2-methoxynaphthalene core to form 2-acetyl-6-methoxynaphthalene. This reaction's regioselectivity is controlled to favor the thermodynamically stable 6-substituted product.

-

Willgerodt-Kindler Reaction: Conversion of the acetyl group on 2-acetyl-6-methoxynaphthalene into a thioamide, which is subsequently hydrolyzed to yield the acetic acid moiety, resulting in the formation of 6-methoxy-2-naphthaleneacetic acid.

-

Demethylation: Removal of the methyl group from the methoxy ether to yield the final product, this compound.

The overall transformation is depicted in the following diagram.

Caption: Three-step synthesis of this compound.

II. Experimental Protocols and Data

This section provides detailed methodologies for each step of the synthesis. All quantitative data are summarized in the subsequent tables for clarity and comparison.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

This step acylates 2-methoxynaphthalene to produce the key intermediate, 2-acetyl-6-methoxynaphthalene. The use of nitrobenzene as a solvent and careful temperature control are crucial for favoring the desired 6-isomer over the kinetically favored 1-isomer.[1]

Experimental Protocol:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer. A pressure-equalizing addition funnel with a drying tube is fitted to the third neck.

-

Reagent Addition: The flask is charged with 200 mL of dry nitrobenzene, followed by 43 g (0.32 mol) of anhydrous aluminum chloride. After dissolution, 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene is added.

-

Acylation: The stirred solution is cooled to approximately 5°C using an ice bath. 25 g (0.32 mol) of redistilled acetyl chloride is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.[2]

-

Reaction Progression: After the addition is complete, stirring is continued in the ice bath for 2 hours. The mixture is then allowed to stand at room temperature for a minimum of 12 hours.[2]

-

Work-up and Purification: The reaction mixture is cooled in an ice bath and poured into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. The two-phase mixture is transferred to a separatory funnel with 50 mL of chloroform. The organic layer is separated, washed three times with 100 mL portions of water, and then subjected to steam distillation to remove the nitrobenzene solvent. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Final Purification: The crude product is recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene as a white, crystalline solid.[2]

Caption: Post-reaction work-up for the Friedel-Crafts acylation.

Table 1: Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Reagents | ||

| 2-Methoxynaphthalene | 39.5 g (0.250 mol) | [2] |

| Anhydrous Aluminum Chloride | 43 g (0.32 mol) | [2] |

| Acetyl Chloride | 25 g (0.32 mol) | [2] |

| Nitrobenzene (Solvent) | 200 mL | [2] |

| Reaction Conditions | ||

| Acylation Temperature | 5 - 13°C | [2] |

| Reaction Time | 2 hours (ice) + 12 hours (RT) | [2] |

| Product | ||

| Product Name | 2-acetyl-6-methoxynaphthalene | |

| Yield | 22.5–24 g (45–48%) | [2] |

| Melting Point | 106.5–108°C | [2] |

Step 2: Willgerodt-Kindler Reaction

This reaction converts the acetyl group of the intermediate into an acetic acid group. It proceeds via a thiomorpholide intermediate, which is then hydrolyzed.[3]

Experimental Protocol:

-

Reaction Setup: In a suitable flask, mix the 2-acetyl-6-methoxynaphthalene produced in Step 1, morpholine, and elemental sulfur.

-

Thioamide Formation: Reflux the mixture for 2 hours. The reaction progress can be monitored by TLC.[3]

-

Work-up: After cooling, the reaction mixture is filtered and the filtrate is evaporated under reduced pressure to yield the crude thiomorpholide intermediate.

-

Hydrolysis: The crude residue is refluxed in 10 mL of concentrated hydrochloric acid for 2 hours.[3]

-

Purification: After cooling to room temperature, the solution is neutralized with an aqueous sodium hydroxide solution. The mixture is then extracted with diethyl ether. The combined ether extracts are washed with water until neutral, dried over sodium sulfate, and evaporated to yield 6-methoxy-2-naphthaleneacetic acid.[3]

Table 2: Reagents and Conditions for Willgerodt-Kindler Reaction

| Parameter | Value | Reference |

| Reagents | ||

| 2-acetyl-6-methoxynaphthalene | Starting material from Step 1 | [3] |

| Morpholine | 2 mL (example proportion) | [3] |

| Sulfur | 0.5 g (example proportion) | [3] |

| Concentrated HCl | 10 mL (for hydrolysis) | [3] |

| Reaction Conditions | ||

| Thioamide Formation | Reflux, 2 hours | [3] |

| Hydrolysis | Reflux, 2 hours | [3] |

| Product | ||

| Product Name | 6-methoxy-2-naphthaleneacetic acid | |

| Yield | Not specified in source | [3] |

Step 3: Demethylation of 6-methoxy-2-naphthaleneacetic acid

The final step is the cleavage of the methyl ether to produce the target phenolic acid. This is a standard procedure often accomplished with strong acids like HBr. The following protocol is adapted from the demethylation of the structurally similar 6-methoxy-2-naphthoic acid.[4]

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked flask, add 20.5 g of 2-methoxy-6-naphthoic acid (as an analog for 6-methoxy-2-naphthaleneacetic acid), 100 g of 48% hydrobromic acid, and 20 g of glacial acetic acid.[4]

-

Demethylation: Heat the mixture to reflux (approximately 95°C) and maintain for over 10 hours.[4]

-

Isolation: Cool the reaction mixture to below 10°C and stir for at least 30 minutes to precipitate the product.

-

Purification: Filter the solid product and wash the filter cake with water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product, this compound.

Table 3: Reagents and Conditions for Demethylation

| Parameter | Value | Reference |

| Reagents (Analogous) | ||

| 6-methoxy-2-naphthoic acid | 20.5 g | [4] |

| Hydrobromic Acid (48%) | 100 g | [4] |

| Acetic Acid | 20 g | [4] |

| Reaction Conditions | ||

| Temperature | Reflux (~95°C) | [4] |

| Reaction Time | >10 hours | [4] |

| Product | ||

| Product Name | This compound | |

| Yield (Analogous Reaction) | 85% (for 6-hydroxy-2-naphthoic acid) | [4] |

III. Conclusion

The described three-step synthesis pathway provides a reliable and well-documented route to this compound. By carefully controlling reaction conditions, particularly during the Friedel-Crafts acylation, the key intermediates can be obtained in good yields. This guide offers detailed protocols and quantitative data to assist researchers in the successful synthesis of this important NSAID metabolite for further study and development.

References

An In-depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, relevant experimental methodologies, and biological context of 6-Hydroxy-2-naphthaleneacetic acid. As an inactive metabolite of the active nonsteroidal anti-inflammatory drug (NSAID) metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), understanding its characteristics is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of its parent compounds.

Chemical and Physical Properties

This compound, with the CAS number 10441-46-0, is a derivative of naphthalene.[1][2] Its core structure consists of a naphthalene ring system substituted with a hydroxyl group and an acetic acid moiety.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These computed properties are essential for predicting its behavior in biological systems and for developing analytical methods.

| Property | Value | Source |

| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Monoisotopic Mass | 202.062994177 Da | [1] |

| Appearance | Pink to Light Purple Solid | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 239 | [1] |

| Storage Conditions | Refrigerator | [1] |

Biological Context and Mechanism of Action

This compound (also referred to as 6-HNA) is a known metabolite of Nabumetone, a widely used NSAID.[1][3] Nabumetone is a prodrug that is converted in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][4] 6-MNA is subsequently metabolized, via O-demethylation by the cytochrome P450 enzyme CYP2C9, to the inactive metabolite, this compound.[3]

The primary mechanism of action of the parent compound is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into inflammatory prostaglandins.[1] While the immediate precursor (6-MNA) is a potent COX inhibitor, 6-HNA is considered inactive.[3] Therefore, a key experimental procedure in its analysis involves confirming its lack of inhibitory activity on COX enzymes compared to its active precursor.

Metabolic Pathway of Nabumetone

The following diagram illustrates the metabolic conversion of the prodrug Nabumetone into its active metabolite (6-MNA) and subsequently into the inactive metabolite this compound (6-HNA).

Caption: Metabolic activation of Nabumetone and subsequent inactivation to 6-HNA.

Prostaglandin Synthesis and NSAID Inhibition

The diagram below outlines the signaling pathway for prostaglandin synthesis from arachidonic acid and illustrates the point of inhibition for NSAIDs like the active metabolite 6-MNA.

References

An In-depth Technical Guide on the Physical Characteristics of 6-Hydroxy-2-naphthaleneacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-naphthaleneacetic acid, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, plays a crucial role in the study of drug metabolism and pharmacology.[1] This technical guide provides a comprehensive overview of its physical characteristics, offering a valuable resource for researchers and professionals engaged in drug development and related scientific fields. While experimental data for this specific compound is not widely available in common chemical databases, this guide compiles the existing information and provides detailed experimental protocols for its determination. For comparative purposes, data for the closely related compound, 6-Hydroxy-2-naphthoic acid, is also included.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [2][3] |

| CAS Number | 10441-46-0 | [3][4] |

| Molecular Formula | C₁₂H₁₀O₃ | [2][3][4] |

| Molecular Weight | 202.21 g/mol | [2][4] |

| Appearance | Pink to Light Purple Solid | [3] |

Computed Physicochemical Properties

A range of physicochemical properties for this compound have been calculated using computational models. These theoretical values offer insights into the molecule's behavior and are summarized below.

| Property | Value | Source |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 57.5 Ų | [2][3] |

| Complexity | 239 | [3] |

Experimental Physical Properties (Data Gap)

| Property | Value (6-Hydroxy-2-naphthoic acid) | Source |

| Melting Point | 245-248 °C | [5] |

| Solubility | Limited solubility in water; Soluble in ethanol, ether, and alkaline solutions. | [5] |

The experimental determination of these properties for this compound would be a valuable contribution to the scientific literature.

Spectral Data (Data Gap)

No experimental spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound have been identified in the searched databases. To aid in future characterization, typical spectral features of related naphthalene derivatives are discussed in the experimental protocols section. For reference, spectral data for 6-Hydroxy-2-naphthoic acid is available in some databases.[6][7]

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical characteristics of a solid aromatic carboxylic acid like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Figure 1: Workflow for Melting Point Determination.

Detailed Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal of the solid melts is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental to its application in formulations and analytical methods.

Figure 2: Workflow for Quantitative Solubility Determination.

Detailed Methodology for Qualitative and Quantitative Solubility:

-

Qualitative Assessment:

-

Place a small amount (a few milligrams) of this compound into a series of test tubes.

-

Add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane) to each tube.

-

Agitate the tubes and visually observe if the solid dissolves completely, partially, or not at all at room temperature.

-

To assess solubility in acidic and basic aqueous solutions, test with 5% HCl and 5% NaOH, respectively.

-

-

Quantitative Measurement (e.g., in water):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values.

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Detailed Methodology:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable water-cosolvent mixture if the compound's water solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer to ensure homogeneity.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of NaOH added.

-

pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve (or by analyzing the first or second derivative of the curve). The pKa is then determined as the pH at the half-equivalence point.

Conclusion

This technical guide consolidates the available information on the physical characteristics of this compound. While there is a notable gap in the experimental data for this compound, the provided theoretical values and detailed experimental protocols offer a solid foundation for researchers to conduct their own characterization studies. The data for the related compound, 6-Hydroxy-2-naphthoic acid, serves as a valuable comparative reference. Further experimental investigation into the physical properties and spectral characteristics of this compound is warranted to enrich the scientific understanding of this important drug metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 6. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-2-naphthoic acid(16712-64-4) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Metabolic Profile of 6-Hydroxy-2-naphthaleneacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 6-Hydroxy-2-naphthaleneacetic acid, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of computed data, illustrative spectra from closely related analogs, and detailed experimental protocols. Additionally, the metabolic pathway of its parent drug, Nabumetone, is visualized to provide biological context.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following tables present predicted chemical shifts for this compound and experimental data for the closely related compound 6-Hydroxy-2-naphthoic acid. The primary structural difference is the presence of a carboxylic acid group directly attached to the naphthalene ring in the latter, which will influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons: 7.0 - 7.8 | Carbonyl Carbon: ~175-180 |

| Methylene Protons (-CH₂-): ~3.6 | Aromatic Carbons: 105 - 158 |

| Hydroxyl Proton (-OH): Variable | Methylene Carbon (-CH₂-): ~40-45 |

| Carboxylic Acid Proton (-COOH): >10 |

Table 2: Illustrative Experimental NMR Data for 6-Hydroxy-2-naphthoic acid

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 12.8 (s, 1H, -COOH) | 167.7 |

| 8.57 (d, 1H) | 157.6 |

| 7.99 (t, 1H) | 137.0 |

| 7.86 (t, 1H) | 131.2 |

| 7.56 (m, 1H) | 130.6 |

| 7.36 (m, 1H) | 126.2 |

| 7.22 (m, 1H) | 125.5 |

| 124.8 | |

| 119.5 | |

| 108.7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic functionalities.

Table 3: Expected and Illustrative IR Absorption Bands

| Functional Group | Expected Absorption (cm⁻¹) for this compound | Illustrative Absorption (cm⁻¹) for 1-Hydroxy-2-naphthoic acid |

| O-H stretch (hydroxyl) | 3200-3600 (broad) | ~3300 (broad) |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | ~3000 (very broad) |

| C-H stretch (aromatic) | 3000-3100 | ~3050 |

| C=O stretch (carboxylic acid) | 1700-1725 | 1680 |

| C=C stretch (aromatic) | 1450-1600 | 1500-1600 |

| C-O stretch (hydroxyl/acid) | 1210-1320 | 1250-1300 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted and Illustrative Mass Spectrometry Data

| Parameter | Predicted Value for this compound | Illustrative Data for 6-Hydroxy-2-naphthoic acid |

| Molecular Formula | C₁₂H₁₀O₃ | C₁₁H₈O₃ |

| Molecular Weight | 202.21 g/mol [1] | 188.18 g/mol |

| Monoisotopic Mass | 202.06299 Da[1] | 188.04734 Da |

| Major Fragments (m/z) | Expected loss of -COOH (45), -H₂O (18) | 171 ([M-OH]⁺), 143 ([M-COOH]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for naphthalene derivatives, which can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-10 s.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire data in both positive and negative ion modes to determine the most sensitive ionization.

-

-

Data Acquisition (EI):

-

Introduce the sample, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The standard electron energy is typically 70 eV.

-

Biological Context: Nabumetone Metabolism

This compound is a known metabolite of the prodrug Nabumetone.[2] The biotransformation of Nabumetone is crucial for its therapeutic effect. The metabolic pathway primarily occurs in the liver and involves multiple steps.

Caption: Metabolic pathway of Nabumetone to this compound.

The metabolic activation of Nabumetone primarily involves its conversion to 6-methoxy-2-naphthylacetic acid (6-MNA), which is the principal active metabolite responsible for the anti-inflammatory effects.[3] This active metabolite can then undergo further biotransformation, including O-demethylation, to form this compound.[4] These metabolites are subsequently conjugated in Phase II metabolic reactions to facilitate their excretion.[3]

Experimental Workflow for Metabolite Identification

The identification and characterization of metabolites like this compound from biological samples typically follow a structured workflow.

Caption: General workflow for the identification of drug metabolites.

This workflow begins with the collection of a biological matrix, followed by extraction to isolate the compounds of interest. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is then used to separate the various components of the extract. Mass spectrometry is a key technique for detecting and providing initial identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. For unambiguous structural confirmation, the isolated metabolite can be further analyzed using NMR and IR spectroscopy.

References

An In-depth Technical Guide on 2-(6-hydroxynaphthalen-2-yl)acetic acid

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-(6-hydroxynaphthalen-2-yl)acetic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes predicted spectroscopic data, detailed experimental protocols for synthesis and analysis, and workflows for further investigation. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

2-(6-hydroxynaphthalen-2-yl)acetic acid is a carboxylic acid and a member of the naphthol family of compounds.[1][2] Its structure, featuring a naphthalene core substituted with both a hydroxyl and an acetic acid group, makes it a subject of interest for synthetic chemistry and potentially as a metabolite or analogue of pharmacologically active compounds. This guide consolidates the available structural information and provides a framework for its empirical investigation.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a naphthalene ring system with a hydroxyl group at the 6-position and an acetic acid group at the 2-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [2] |

| Synonyms | 6-Hydroxy-2-naphthaleneacetic acid, 6-hydroxy-2-naphthylacetic acid | [2] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Monoisotopic Mass | 202.062994 Da | [1][2] |

| CAS Number | 10441-46-0 | [2] |

| ChEBI ID | CHEBI:143435 | [1][2] |

| InChI | InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15) | [1][2] |

| InChIKey | YNECZMXVHIGGSP-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C(O)CC1=CC=2C(=CC(O)=CC2)C=C1 | [1] |

| XLogP3 (Computed) | 2.5 |[2] |

Spectroscopic Characterization

While experimental spectra for this specific molecule are not widely published, the following data are predicted based on its functional groups and established spectroscopic principles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Notes |

|---|---|---|---|---|

| ¹H | 9.5 - 10.5 | Broad Singlet | 1H, Ar-OH | Chemical shift is concentration and temperature dependent. |

| ¹H | 12.0 - 12.5 | Broad Singlet | 1H, -COOH | Acidic proton, often broad and may exchange with D₂O. |

| ¹H | 7.0 - 7.8 | Multiplet | 6H, Aromatic | Complex splitting pattern expected for the naphthalene ring protons. |

| ¹H | ~3.7 | Singlet | 2H, -CH₂- | Methylene protons adjacent to the aromatic ring and carboxyl group. |

| ¹³C | ~172 | Singlet | -COOH | Carboxylic acid carbon. |

| ¹³C | ~155 | Singlet | C-OH | Aromatic carbon attached to the hydroxyl group. |

| ¹³C | 125 - 135 | Multiple Signals | Aromatic C-H & C-C | Signals corresponding to the ten carbons of the naphthalene ring. |

| ¹³C | ~40 | Singlet | -CH₂- | Methylene carbon. |

-

Sample Preparation: Dissolve 5-10 mg of 2-(6-hydroxynaphthalen-2-yl)acetic acid in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, to observe the labile hydroxyl and carboxylic protons.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a spectral width of -2 to 15 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid O-H |

| 3200-3500 | Medium, Broad | O-H Stretch | Phenolic O-H |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2900 | Medium | C-H Stretch | Methylene C-H |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| 1500-1600 | Medium-Strong | C=C Stretch | Aromatic C=C |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid/Phenol C-O |

| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.[4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Collect at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Perform a background correction using a spectrum of a pure KBr pellet. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - EI)

| m/z Value | Interpretation |

|---|---|

| 202 | [M]⁺, Molecular Ion |

| 184 | [M - H₂O]⁺, Loss of water |

| 157 | [M - COOH]⁺, Loss of carboxyl radical |

| 156 | [M - HCOOH]⁺, Loss of formic acid |

| 128 | Naphthalene fragment ion |

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or after dissolution in a suitable solvent (e.g., methanol) for liquid chromatography-mass spectrometry (LC-MS).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Impact for fragmentation data or Electrospray Ionization for accurate mass).

-

Data Acquisition: Acquire data in full scan mode over a mass range of 50-500 m/z. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₂H₁₀O₃.

Caption: General workflow for the complete spectroscopic characterization of the title compound.

Synthesis and Purification

A plausible synthesis can be adapted from methods used for related naphthalene carboxylic acids.[5] One potential route involves the carboxylation of a protected 6-hydroxy-2-methylnaphthalene followed by oxidation.

-

Protection: React 6-methoxy-2-methylnaphthalene with a suitable demethylating agent (e.g., BBr₃) to yield 6-hydroxy-2-methylnaphthalene. Protect the resulting hydroxyl group using a standard protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

-

Side-Chain Functionalization: Treat the protected intermediate with N-Bromosuccinimide (NBS) under UV irradiation to brominate the methyl group, yielding the corresponding benzyl bromide.

-

Grignard Formation & Carboxylation: Convert the benzyl bromide into a Grignard reagent by reacting it with magnesium turnings. Quench the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup to form the protected acetic acid derivative.

-

Deprotection: Remove the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, 2-(6-hydroxynaphthalen-2-yl)acetic acid.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A potential multi-step workflow for the synthesis of the target compound.

Biological Activity and Investigation

Specific biological activity for 2-(6-hydroxynaphthalen-2-yl)acetic acid is not well-documented in public literature. However, its propanoic acid analogue, (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, is known as Desmethylnaproxen, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[6] This relationship suggests that the title compound could be investigated for similar anti-inflammatory or analgesic properties.

-

In Vitro Cytotoxicity Assay: Determine the compound's toxicity profile against relevant cell lines (e.g., hepatocytes, macrophages) using assays like MTT or LDH release to establish a non-toxic concentration range for further experiments.

-

Anti-inflammatory Screening: Use a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the compound's effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6).

-

Enzyme Inhibition Assays: Test for direct inhibition of key inflammatory enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), using commercially available assay kits.

-

Target Identification: If significant activity is observed, employ advanced techniques like thermal shift assays, affinity chromatography, or computational docking to identify potential protein targets.

Caption: A logical workflow for the initial investigation of the compound's biological effects.

Crystallography

To unambiguously determine the three-dimensional molecular structure, bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the definitive technique.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in various solvents (e.g., ethyl acetate, methanol, acetonitrile).

-

Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, accurate crystal structure.

-

Data Analysis: Analyze the final structure to determine precise bond lengths, angles, and intermolecular interactions like hydrogen bonding or π-π stacking.[7]

References

- 1. 2-(6-hydroxynaphthalen-2-yl)acetic acid (CHEBI:143435) [ebi.ac.uk]

- 2. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US5808142A - Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid - Google Patents [patents.google.com]

- 6. Desmethylnaproxen | C13H12O3 | CID 162920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 6-Hydroxy-2-naphthaleneacetic acid. Primarily known as an inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, the history of this compound is intrinsically linked to the development and metabolic profiling of its parent drug. This document details its metabolic pathway, synthesis, and the experimental evidence for its biological activity, with a focus on its role in the broader context of drug metabolism and pharmacology.

Discovery and Historical Context

The discovery of this compound is a direct result of the extensive research and development of the NSAID Nabumetone. Nabumetone was developed by Beecham and first received regulatory approval in 1991.[1] It was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[2]

The identification of this compound occurred during the crucial preclinical and clinical studies aimed at understanding the metabolic fate of Nabumetone in the body. These studies revealed that Nabumetone undergoes a two-step metabolic transformation.

Metabolic Pathway of Nabumetone:

Caption: Metabolic conversion of Nabumetone to its active and inactive metabolites.

Initially, Nabumetone is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[3][4] Subsequently, 6-MNA undergoes O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9, to form this compound.[5] This hydroxylated metabolite was found to be pharmacologically inactive.[5]

Synthesis of this compound

While detailed, specific protocols for the direct synthesis of this compound are not extensively published, its synthesis can be approached through the demethylation of its immediate precursor, 6-methoxy-2-naphthylacetic acid (6-MNA), or via multi-step synthesis starting from related naphthalene derivatives. A common precursor for naphthalene-based compounds is 6-hydroxy-2-naphthoic acid.

Illustrative Synthetic Approach:

A plausible synthetic route would involve the synthesis of 6-hydroxy-2-naphthoic acid, followed by steps to introduce the acetic acid moiety. One documented method for synthesizing the precursor, 6-hydroxy-2-naphthoic acid, is outlined below.

Experimental Protocol: Synthesis of 6-Hydroxy-2-naphthalene Carboxylic Acid [4]

-

Materials: 6-bromo-2-naphthol, dry ether, methyllithium solution (1.4M in ether), t-butyllithium solution (1.8M in pentane), crushed dry ice, 1M aqueous HCl solution, ethyl acetate, saturated aqueous NaHCO3 solution, concentrated HCl.

-

Procedure:

-

A slurry of 5.00 g of 6-bromo-2-naphthol in 150 ml of dry ether at -78°C is prepared.

-

16 ml of methyllithium solution is added dropwise over 10 minutes.

-

The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of 28 ml of t-butyllithium solution over 15 minutes.

-

The resulting slurry is stirred at -78°C for 30 minutes and then at 0°C for 15 minutes.

-

The reaction mixture is re-cooled to -78°C and added to 100 g of crushed dry ice.

-

The mixture is allowed to warm to room temperature over approximately 2 hours.

-

The reaction mixture is then added to 200 ml of 1M aqueous HCl solution and extracted with 100 ml of ethyl acetate.

-

The organic extract is separated, washed with an additional 200 ml of H2O, and concentrated in vacuo to yield a pale yellow solid.

-

The crude material is dissolved in 125 ml of warm, saturated aqueous NaHCO3 solution and extracted with two 50 ml portions of ethyl acetate.

-

The aqueous phase is acidified to pH 1 with concentrated HCl, causing the product to precipitate.

-

The solid is collected by filtration and dried under vacuum at 110°C to afford the title compound.

-

Further synthetic steps would be required to convert the carboxylic acid group to an acetic acid group to yield this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is directly tied to that of its parent compound, Nabumetone, and its active metabolite, 6-MNA.

| Parameter | Nabumetone | 6-Methoxy-2-naphthylacetic acid (6-MNA) | This compound |

| Role | Prodrug | Active Metabolite | Inactive Metabolite |

| Absorption | Well absorbed from the GI tract.[6] | Formed after first-pass metabolism of Nabumetone.[2][3] | Formed from the metabolism of 6-MNA.[5] |

| Metabolism | Rapidly metabolized in the liver.[4] | Undergoes O-demethylation by CYP2C9.[5] | Further metabolized and excreted. |

| Elimination Half-Life | Not detected in plasma.[6] | Approximately 24 hours.[6] | Data not extensively reported. |

| Excretion | Metabolites primarily excreted in the urine (approx. 80%) and feces (approx. 10%).[3] | Excreted as metabolites in urine and feces.[3] | Excreted in urine and feces.[3] |

Table 1: Pharmacokinetic Summary of Nabumetone and its Metabolites

Experimental Protocol: Determination of Nabumetone and its Metabolites in Human Urine [1]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.

-

Sample Preparation:

-

Urine samples are purified by solid-phase extraction (SPE) using cartridges containing reversed-phase and anion exchange functionalities.

-

-

Chromatographic Conditions:

-

Column: Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm, i.d.).

-

Mobile Phase: A mixture of acetonitrile, water, and triethylamine (500:500:1, v/v) containing 0.5 g of 1-heptanesulfonic acid sodium salt per 1000 ml, adjusted to pH 3 with phosphoric acid.

-

Detection: UV detection at 270 nm or fluorimetric detection (excitation 280 nm, emission 350 nm) for lower concentrations.

-

-

Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the urine samples.

Biological Activity and Mechanism of Action

The primary mechanism of action of Nabumetone's therapeutic effects is the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, 6-MNA.[1] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[7]

COX Inhibition Pathway:

Caption: Inhibition of the Cyclooxygenase pathway by the active metabolite of Nabumetone.

Extensive studies have demonstrated that 6-MNA is a potent inhibitor of both COX-1 and COX-2, with a preference for COX-2.[3] In contrast, this compound has been consistently reported as an inactive metabolite.[5] This lack of activity is attributed to the presence of the hydroxyl group, which likely alters the molecule's ability to bind to the active site of the COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay [8][9]

-

Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

-

Materials: Purified COX-1 and COX-2 enzymes, heme cofactor, assay buffer, test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO), arachidonic acid (substrate), and a detection reagent/kit for measuring prostaglandin production (e.g., PGE2 EIA kit).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.

-

Add the different concentrations of the test compound or a vehicle control to the appropriate wells.

-

Pre-incubate the plate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the plate at 37°C to allow for prostaglandin synthesis.

-

Terminate the reaction.

-

Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The discovery and history of this compound are fundamentally intertwined with the pharmacological investigation of the NSAID Nabumetone. Identified as a major, yet inactive, metabolite, its primary significance lies in the context of drug metabolism and pharmacokinetics. Understanding the metabolic pathway that leads to its formation from the active metabolite, 6-methoxy-2-naphthylacetic acid, is crucial for a complete comprehension of Nabumetone's disposition in the body. While not a therapeutic agent itself, the study of this compound provides valuable insights into the structure-activity relationships of naphthalene-based NSAIDs and the broader principles of drug metabolism.

References

- 1. Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nabumetone kinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-depth Technical Review of 6-Hydroxy-2-naphthaleneacetic Acid

Introduction

This compound is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.[1] Nabumetone itself is a prodrug, meaning it is inactive until the body converts it into its active form.[2][3] Following oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver, where it is transformed into its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[4][5] this compound is a subsequent metabolite in this pathway. The anti-inflammatory, analgesic, and antipyretic properties of Nabumetone are primarily attributed to 6-MNA's activity as a preferential inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6] This review will delve into the synthesis, chemical properties, mechanism of action, and biological significance of this compound, with a focus on its role in the metabolic cascade of Nabumetone.

Chemical Properties and Synthesis

This compound is a derivative of naphthalene. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid |

| CAS Number | 10441-46-0 |

| Appearance | Pink to Light Purple Solid |

| Storage Temperature | Refrigerator |

| Topological Polar Surface Area | 57.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthesis: While specific industrial synthesis protocols for this compound are not extensively published, its synthesis can be inferred from related compounds. A common approach involves the carboxylation of a naphthol derivative. For instance, the synthesis of the related compound 6-hydroxy-2-naphthalene carboxylic acid has been described starting from 6-bromo-2-naphthol, which is treated with methyllithium and t-butyllithium before being carboxylated with dry ice.[8] Another method involves the haloform reaction of 6-methoxy-2-acetonaphthone followed by demethylation to yield 6-hydroxy-2-naphthoic acid.[9] Adapting these methodologies, a plausible synthetic route for this compound would likely involve the creation of a 6-hydroxynaphthalene intermediate followed by the introduction of the acetic acid moiety at the 2-position.

Metabolic Pathway of Nabumetone

The formation of this compound is best understood within the metabolic pathway of its parent drug, Nabumetone. This process is crucial for the drug's therapeutic effect.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for Nabumetone's therapeutic effects is the inhibition of the cyclooxygenase (COX) enzymes by its active metabolite, 6-MNA.[10] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][11]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[12]

-

COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[12]

6-MNA is a preferential inhibitor of COX-2.[5] This selectivity is thought to contribute to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2.[2] While the specific inhibitory activity of this compound on COX enzymes is not as extensively documented, as a downstream metabolite, its contribution to the overall anti-inflammatory effect is considered less significant than that of 6-MNA.

Quantitative Data on Biological Activity

The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The data below is for 6-MNA, the primary active metabolite.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| 6-MNA | 31.01 | 19.84 | 1.56 |

Source: Data from isolated human whole blood assays.[13]

A lower IC₅₀ value indicates greater inhibitory potency. The selectivity ratio provides an indication of the drug's preference for inhibiting COX-2 over COX-1.

Experimental Protocols

General Protocol for COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay is a common method for determining the COX inhibitory activity of a compound.

Objective: To measure the IC₅₀ values of a test compound (e.g., 6-MNA) for COX-1 and COX-2 in a physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B₂ Generation):

-

Aliquots of whole blood are incubated with the test compound at various concentrations or a vehicle control.

-

Blood is allowed to clot at 37°C for a set time (e.g., 1 hour) to induce maximal platelet COX-1 activity.

-

The serum is separated by centrifugation.

-

Thromboxane B₂ (TxB₂), the stable metabolite of the COX-1 product TxA₂, is measured in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (Prostaglandin E₂ Generation):

-

Aliquots of whole blood are incubated with an anticoagulant (e.g., heparin).

-

Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.

-

The test compound is added at various concentrations.

-

The blood is incubated at 37°C for a longer period (e.g., 24 hours).

-

Plasma is separated by centrifugation.

-

Prostaglandin E₂ (PGE₂) is measured in the plasma using an ELISA.

-

-

Data Analysis:

-

The percentage inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This compound is a key metabolite in the biotransformation of the NSAID Nabumetone. While the primary therapeutic activity is driven by the upstream metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), through its preferential inhibition of the COX-2 enzyme, understanding the complete metabolic profile, including downstream metabolites like this compound, is essential for a comprehensive evaluation of the drug's pharmacology and safety. The study of such metabolites provides valuable insights for drug development professionals in optimizing drug design, predicting metabolic pathways, and understanding the overall disposition of a therapeutic agent in the body.

References

- 1. guidechem.com [guidechem.com]

- 2. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nabumetone - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 10. minicule.com [minicule.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 13. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid (CAS 10441-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-2-naphthaleneacetic acid (CAS 10441-46-0), a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This document details its chemical and physical properties, synthesis, and analytical data. Furthermore, it explores its biological relevance, primarily in the context of Nabumetone's metabolic pathway and its role as an impurity in the widely used NSAID, Naproxen. While noted as an inactive metabolite, understanding its characteristics is crucial for comprehensive drug metabolism studies and quality control in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a derivative of naphthaleneacetic acid. Its core structure consists of a naphthalene ring system substituted with a hydroxyl group and an acetic acid moiety.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | Pink to Light Purple Solid | [1] |

| Melting Point | 209-211 °C | |

| Topological Polar Surface Area | 57.5 Ų | [1][3] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [3] |

| Synonyms | (6-Hydroxy-2-naphthyl)acetic acid, 6-HNA | [1][3] |

Synthesis

Conceptual Experimental Protocol (Adapted from the synthesis of 6-hydroxy-2-naphthoic acid):

This protocol is a hypothetical adaptation and would require optimization for the synthesis of this compound.

-

Starting Material: 2-(6-methoxy-2-naphthyl)acetic acid.

-

Reagents: A strong demethylating agent such as hydrobromic acid (HBr) in acetic acid.

-

Procedure: a. Dissolve 2-(6-methoxy-2-naphthyl)acetic acid in a mixture of hydrobromic acid and acetic acid in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux (approximately 95 °C) and maintain for several hours (e.g., 10 hours) to ensure complete demethylation. c. Cool the reaction mixture to a low temperature (e.g., below 10 °C) to precipitate the crude product. d. Filter the precipitate and wash with cold water. e. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Workflow for Conceptual Synthesis:

Analytical Data

Detailed spectral data for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the acetic acid side chain, and the phenolic and carboxylic acid protons. The aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons would likely present as a singlet around δ 3.6-3.8 ppm. The acidic protons of the hydroxyl and carboxylic acid groups would be broad singlets and their chemical shifts would be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would display 12 distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 170 ppm). The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at a higher chemical shift. The methylene carbon of the acetic acid side chain would be found in the δ 40-45 ppm range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 157, and potentially the loss of water (-H₂O, 18 Da) from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp, strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.

-

A broad O-H stretching band for the phenolic hydroxyl group, around 3200-3500 cm⁻¹.

-

C-O stretching vibrations for the carboxylic acid and phenol in the 1200-1300 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic naphthalene ring in the 1450-1600 cm⁻¹ region.

Biological Activity and Metabolism

Role as a Metabolite of Nabumetone

This compound is an inactive metabolite of the NSAID prodrug, Nabumetone.[4] After oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver to form its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[5] 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a preference for COX-2.[5] 6-MNA is further metabolized, including through O-demethylation by cytochrome P450 enzymes, to yield the inactive this compound (6-HNA), which is then conjugated and excreted.[4]

Metabolic Pathway of Nabumetone:

Mechanism of Action of the Active Precursor (6-MNA)

The active metabolite of Nabumetone, 6-MNA, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. 6-MNA shows a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform that is involved in homeostatic functions such as gastric cytoprotection.

COX-2 Inhibition Pathway:

Biological Activity of this compound

While generally considered an inactive metabolite, a comprehensive search of publicly available literature did not yield specific studies detailing the in vitro or in vivo evaluation of this compound's activity on COX-1 and COX-2 enzymes. Such studies would be necessary to definitively quantify its lack of inhibitory action.

Uses and Applications

The primary relevance of this compound in a research and drug development context is as a metabolite of Nabumetone and a known impurity of Naproxen.

-

Metabolite Standard: It serves as a reference standard in pharmacokinetic and drug metabolism studies of Nabumetone.

-

Impurity Standard: In the manufacturing of Naproxen, it is used as a standard for impurity profiling and quality control to ensure the purity of the final drug product.

Conclusion

This compound (CAS 10441-46-0) is a key compound in the study of the metabolism of the NSAID Nabumetone, serving as its inactive O-demethylated metabolite. It is also a recognized impurity in the production of Naproxen. While detailed experimental protocols for its synthesis and comprehensive spectral data are not widely available, its chemical properties and biological context are well-understood. For researchers and professionals in drug development, this compound is an important analytical standard for metabolic and quality control studies. Further research to fully characterize its spectroscopic properties and definitively quantify its biological inactivity would be beneficial to the scientific community.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of nabumetone and its principal metabolite in medicines and human urine by time-resolved fluorescence - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Precursors of 6-Hydroxy-2-naphthaleneacetic acid

Introduction

6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is an inactive metabolite of the nonsteroidal anti-inflammatory drug (NSAID) nabumetone.[1] Nabumetone itself is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent.[2][3][4] The primary active metabolite of nabumetone is 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3][5] The subsequent metabolism of the active 6-MNA to the inactive 6-HNA is a key step in the drug's detoxification and elimination pathway.[1] Understanding the biological precursors and metabolic pathways leading to 6-HNA is crucial for researchers, scientists, and drug development professionals in evaluating the pharmacokinetics, efficacy, and safety profile of nabumetone.

This technical guide provides an in-depth overview of the biological precursors of this compound, detailing the metabolic pathways, key intermediates, and enzymatic processes involved. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of the metabolic pathways and experimental workflows.

Metabolic Pathways of Nabumetone to this compound

The biotransformation of nabumetone is a multi-step process primarily occurring in the liver, involving several enzymes and generating a series of intermediate metabolites that are all, directly or indirectly, biological precursors to 6-HNA.[1][2] The overall conversion can be summarized as the transformation of the parent prodrug, nabumetone, to its active metabolite, 6-MNA, followed by the O-demethylation of 6-MNA to the final inactive metabolite, 6-HNA. Two primary pathways for the initial conversion of nabumetone to 6-MNA have been identified.

Pathway 1: Cytochrome P450-Mediated Oxidation

Historically, the conversion of nabumetone to 6-MNA was thought to be predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2.[1][6] This pathway involves a carbon-carbon bond cleavage of the side chain. The proposed sequence of reactions is as follows:

-

3-Hydroxylation: Nabumetone is first hydroxylated at the 3-position of its side chain to form an intermediate, 4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one (3-hydroxy nabumetone).[6][7]

-

Carbon-Carbon Cleavage: This intermediate undergoes a carbon-carbon bond cleavage, releasing a two-carbon fragment and forming an aldehyde, 2-(6-methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO).[6]

-

Oxidation: The aldehyde intermediate is then rapidly oxidized to the carboxylic acid, yielding the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA).[6]

While CYP1A2 is considered the major enzyme in this pathway, other P450 isoforms such as CYP3A4 and CYP2J2 may also contribute to a lesser extent.[1][6]

Pathway 2: FMO5-Mediated Baeyer-Villiger Oxidation

More recent studies have elucidated an alternative, non-cytochrome P450 pathway involving flavin-containing monooxygenase isoform 5 (FMO5).[6] This pathway proceeds through a Baeyer-Villiger oxidation mechanism:

-

Ester Formation: FMO5 catalyzes the insertion of an oxygen atom near the carbonyl group of nabumetone to form an ester intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA).[1][6]

-

Hydrolysis: The ester is then hydrolyzed by carboxylesterases (CES) to produce a primary alcohol, 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol).[6]

-

Oxidation: This alcohol is subsequently oxidized to form 6-MNA.[6]

Final Step: O-Demethylation to this compound (6-HNA)

The direct biological precursor to 6-HNA is the active metabolite, 6-MNA. The conversion of 6-MNA to 6-HNA is an O-demethylation reaction, a process catalyzed by the cytochrome P450 enzyme CYP2C9.[1] This final metabolic step inactivates the drug, facilitating its conjugation and subsequent excretion from the body, primarily through urine.[5][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Nabumetone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 4. minicule.com [minicule.com]

- 5. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. aapharma.ca [aapharma.ca]

Methodological & Application

Application Notes and Protocols for 6-Hydroxy-2-naphthaleneacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is a principal metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. Structurally, it is a naphthalene derivative with the chemical formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol .[1] Understanding the biological activity of 6-HNA is crucial for comprehending the complete metabolic and pharmacological profile of its parent drug, Nabumetone.

Nabumetone is a prodrug that undergoes hepatic metabolism to form its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[2] 6-MNA is a potent inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for synthesizing prostaglandins that mediate inflammation and pain.[2][3][4] Subsequently, 6-MNA is further metabolized via O-demethylation by the cytochrome P450 enzyme CYP2C9 to yield 6-HNA, which is considered an inactive metabolite.

These application notes provide detailed experimental protocols to investigate the biological activity of this compound, primarily focusing on its potential to inhibit COX enzymes and prostaglandin synthesis, the key mechanism of action of its parent drug's active form. The provided protocols will enable researchers to verify the reported inactivity of 6-HNA and compare its effects to its pharmacologically active precursor, 6-MNA.

Data Presentation

The following table summarizes the expected in vitro inhibitory activity of Nabumetone's metabolites against COX-1 and COX-2. This data is crucial for contextualizing the experimental results obtained for this compound.

| Compound | Target | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |

| 6-methoxy-2-naphthylacetic acid (6-MNA) | COX-1 | >100 | \multirow{2}{}{High} |

| COX-2 | ~0.5 - 1.1 | ||

| This compound (6-HNA) | COX-1 | Expected to be high / inactive | \multirow{2}{}{Expected to be non-selective / inactive} |

| COX-2 | Expected to be high / inactive |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway

The anti-inflammatory effects of NSAIDs like Nabumetone are mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. The following diagram illustrates this pathway and the metabolic activation of Nabumetone.

Caption: Metabolism of Nabumetone and the Cyclooxygenase Pathway.

Experimental Protocols

The following protocols are designed to assess the inhibitory potential of this compound on COX enzyme activity and subsequent prostaglandin E2 (PGE₂) production.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay quantifies the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of a test compound.

Experimental Workflow:

Caption: Workflow for the in vitro COX Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a stock solution of Heme (cofactor) in a suitable solvent.

-

Prepare stock solutions of this compound and 6-methoxy-2-naphthylacetic acid (as a positive control) in DMSO. Serially dilute to obtain a range of concentrations.

-

Prepare a working solution of arachidonic acid (substrate).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme solution.

-

-

Add 10 µL of the test compound dilutions (6-HNA or 6-MNA) or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each concentration of the test compounds compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against COX-1 and COX-2.

-

Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

This assay measures the production of PGE₂ in a cellular context, providing a more physiologically relevant assessment of COX-2 inhibition.

Experimental Workflow:

Caption: Workflow for the cell-based PGE₂ Production Assay.

Methodology:

-

Cell Culture:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Allow the cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment and Stimulation:

-

The next day, replace the medium with fresh serum-free DMEM.

-

Add varying concentrations of this compound, 6-methoxy-2-naphthylacetic acid (positive control), or vehicle (DMSO) to the wells.

-

After 1 hour of pre-incubation with the compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce COX-2 expression. Include unstimulated control wells.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, centrifuge the plate at 1000 x g for 10 minutes.

-

Carefully collect the cell culture supernatant for PGE₂ analysis.

-

-

PGE₂ Quantification (ELISA):

-

Quantify the concentration of PGE₂ in the collected supernatants using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.

-

Briefly, this involves adding the supernatants and standards to a plate pre-coated with a PGE₂ antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE₂ tracer. After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the PGE₂ standards.

-

Calculate the PGE₂ concentration in each sample from the standard curve.

-